methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrido[1,2-a]pyrazine core, which is a bicyclic system containing nitrogen atoms, making it a valuable scaffold in pharmaceutical research.
Preparation Methods
The synthesis of methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial production methods for such compounds may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.
Scientific Research Applications
Methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes and interactions at the molecular level.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins that play crucial roles in cellular functions. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds to methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate include other pyrido[1,2-a]pyrazine derivatives, such as:
Methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate: This compound has a fluorine atom instead of an ethoxy group, which can alter its biological activity and chemical properties.
Ethyl 5-(4-chlorophenyl)-6-[(2-methoxyethyl)carbamoyl]-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate:
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
Methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is a complex organic compound with a unique structural configuration that suggests potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O6, with a molecular weight of approximately 378.39 g/mol. Its structure features a pyrido-pyrazine framework with multiple functional groups, including a carbamoyl and an ethoxyphenyl moiety. The presence of the dioxo group and the hexahydro structure indicates that this compound may exhibit interesting chemical reactivity and biological properties that could be harnessed in medicinal chemistry.
Feature | Description |
---|---|
Molecular Formula | C19H21N3O6 |
Molecular Weight | 378.39 g/mol |
Structural Features | Pyrido-pyrazine framework, dioxo group, ethoxyphenyl moiety |
Antitumor Activity
Research suggests that compounds with similar structural motifs to methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo have shown significant antitumor activity. For example, derivatives of pyrazinoindoles have been reported to exhibit cytotoxic effects against various cancer cell lines. In one study, pyrazinoindole derivatives demonstrated IC50 values as low as 0.07 μM against human leukemia K562 cells . The potential mechanism involves the inhibition of specific cellular pathways that are critical for tumor growth and proliferation.
Neuropsychiatric Potential
The compound's structural characteristics suggest it may interact with neurotransmitter receptors. Similar compounds have been identified as partial agonists at the 5HT2C receptor subtype, which is implicated in mood regulation and anxiety disorders . In vivo studies have indicated that certain derivatives can significantly reduce anxiety-like behaviors in animal models, suggesting potential applications in treating neuropsychiatric conditions.
Anti-inflammatory Properties
The presence of an ethoxy group in the compound's structure is associated with enhanced anti-inflammatory activity in related compounds. Studies have shown that certain pyrido-pyrazine derivatives exhibit significant inhibition of inflammatory cytokines in vitro, indicating their potential as anti-inflammatory agents . This could be particularly relevant for conditions characterized by chronic inflammation.
Antiviral Activity
Compounds similar to methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo have also been investigated for antiviral properties. For instance, some derivatives have shown efficacy against viral infections by inhibiting viral replication processes . The specific mechanisms remain under investigation but may involve interference with viral entry or replication.
Case Studies and Research Findings
- Antitumor Study : A study evaluated the cytotoxic effects of various pyrazinoindole derivatives on human cancer cell lines. The most potent compound exhibited an IC50 value of 0.07 μM against K562 cells but was less effective against other cell lines such as HeLa .
- Neuropsychiatric Evaluation : In animal models, certain pyrazinoindole derivatives demonstrated a significant reduction in anxiety-like behaviors compared to controls. This suggests potential for development into therapeutic agents for anxiety disorders .
- Anti-inflammatory Research : A recent study highlighted the anti-inflammatory effects of pyrido-pyrazine derivatives in vitro, showing a marked decrease in pro-inflammatory cytokines when treated with these compounds .
Properties
Molecular Formula |
C19H21N3O6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-3,4,6,7-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c1-3-28-12-6-4-11(5-7-12)21-17(24)13-10-14(23)15(19(26)27-2)16-18(25)20-8-9-22(13)16/h4-7,13H,3,8-10H2,1-2H3,(H,20,25)(H,21,24) |
InChI Key |
FKHUTGVGSSXPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)C(=C3N2CCNC3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.